molecular formula C12H22O2 B12625622 7-(Hydroxymethyl)undec-4-EN-6-one CAS No. 921625-36-7

7-(Hydroxymethyl)undec-4-EN-6-one

Cat. No.: B12625622
CAS No.: 921625-36-7
M. Wt: 198.30 g/mol
InChI Key: AUMGTTQMNQSQNC-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)undec-4-EN-6-one is an organic compound with the molecular formula C12H22O2 It features a hydroxymethyl group attached to an undec-4-en-6-one backbone, which includes a double bond and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)undec-4-EN-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with undec-4-en-6-one, which is commercially available or can be synthesized from simpler precursors.

    Hydroxymethylation: The key step involves the introduction of a hydroxymethyl group. This can be achieved through a reaction with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled conditions.

    Purification: The product is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)undec-4-EN-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The double bond in the compound can participate in addition reactions, such as halogenation or hydroboration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation can be carried out using halogens like bromine or chlorine, while hydroboration can be achieved using borane reagents.

Major Products Formed

    Oxidation: The major products include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the specific reagents used but can include halogenated compounds or boron-containing intermediates.

Scientific Research Applications

7-(Hydroxymethyl)undec-4-EN-6-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as it can serve as a substrate or inhibitor.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)undec-4-EN-6-one depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Undec-4-en-6-one: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    7-(Methoxymethyl)undec-4-EN-6-one: Contains a methoxymethyl group instead of a hydroxymethyl group, which can affect its reactivity and solubility.

    7-(Hydroxymethyl)undec-4-EN-2-one: The position of the ketone group is different, leading to variations in chemical behavior and applications.

Uniqueness

7-(Hydroxymethyl)undec-4-EN-6-one is unique due to the presence of both a hydroxymethyl group and a ketone group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

921625-36-7

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

7-(hydroxymethyl)undec-4-en-6-one

InChI

InChI=1S/C12H22O2/c1-3-5-7-9-12(14)11(10-13)8-6-4-2/h7,9,11,13H,3-6,8,10H2,1-2H3

InChI Key

AUMGTTQMNQSQNC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CO)C(=O)C=CCCC

Origin of Product

United States

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